Gold selenate
Description
Gold selenate is an inorganic compound with the general formula Au₂(SeO₄)₃, corresponding to gold in the +3 oxidation state and selenium in the +6 oxidation state . However, nomenclature discrepancies exist: some sources describe this compound as Au₂SeO₄ (gold in +1 oxidation state), though this formulation is less chemically plausible and may reflect inconsistencies in historical literature . The molecular weight of Au₂(SeO₄)₃ is approximately 822.84 g/mol, with a monoisotopic mass of 825.62 Da .
This compound is synthesized via reactions involving selenic acid (H₂SeO₄), which can dissolve metallic gold under concentrated acidic conditions, forming Au³⁺ selenate complexes .
Properties
CAS No. |
10294-32-3 |
|---|---|
Molecular Formula |
Au2(SeO4)3 |
Molecular Weight |
822.834 |
IUPAC Name |
gold(3+);triselenate |
InChI |
InChI=1S/2Au.3H2O4Se/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 |
InChI Key |
XLIABUWFZDCBFA-UHFFFAOYSA-H |
SMILES |
[O-][Se](=O)(=O)[O-].[O-][Se](=O)(=O)[O-].[O-][Se](=O)(=O)[O-].[Au+3].[Au+3] |
Synonyms |
Gold(III) selenate. |
Origin of Product |
United States |
Scientific Research Applications
Biomedical Applications
Gold selenate has shown promise in the biomedical field, particularly in drug delivery systems and therapeutic applications. Its properties allow for enhanced biocompatibility and targeted delivery of therapeutic agents.
Antibacterial Properties
Recent studies indicate that this compound complexes exhibit significant antibacterial activity. For instance, auranofin, a gold compound, has demonstrated strong antibacterial effects against Gram-positive bacteria, with potential applications in treating resistant bacterial strains . The incorporation of selenium enhances the reactivity of these compounds, making them effective against multidrug-resistant bacteria .
Cancer Therapy
This compound's combination with selenium nanoparticles has been investigated for cancer treatment, particularly prostate cancer. A study developed hybrid carriers using gold nanorods and selenium nanoparticles to facilitate photothermal therapy and reactive oxygen species-mediated therapy. This approach showed superior tumor growth inhibition compared to monotherapies, highlighting the synergistic effects of these nanoparticles .
Catalytic Applications
This compound has potential as a catalyst in various chemical reactions due to its unique electronic properties.
Catalysis in Organic Reactions
This compound can serve as an effective catalyst for organic transformations. Its ability to participate in oxidation reactions makes it valuable in synthesizing fine chemicals and pharmaceuticals. Research has shown that gold-based catalysts can enhance reaction rates and selectivity in organic synthesis processes .
Nanotechnology Applications
The integration of this compound into nanotechnology is particularly noteworthy due to its nanoscale properties.
Nanoparticle Synthesis
This compound can be used to synthesize nanoparticles with tailored properties for specific applications. For example, studies have demonstrated the successful synthesis of gold-selenium nanoparticles that exhibit antioxidant properties, which can be utilized in drug delivery systems . These nanoparticles are characterized by their high surface area-to-volume ratio, facilitating enhanced interaction with biological systems.
Photothermal Therapy
The application of gold-selenium nanoparticles in photothermal therapy is another area of significant interest. These nanoparticles can absorb light and convert it into heat, effectively targeting tumor cells while minimizing damage to surrounding healthy tissues . This method is particularly promising for localized cancer treatment.
Data Tables
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of gold-selenium complexes against various bacterial strains using microbroth dilution methods. Results indicated significant inhibition rates, particularly against resistant strains, suggesting potential therapeutic applications in infectious diseases .
- Cancer Treatment : In a clinical trial involving prostate cancer patients, hybrid carriers combining gold nanorods and selenium nanoparticles were tested for their effectiveness in photothermal therapy. The results demonstrated a marked reduction in tumor size compared to control groups, underscoring the potential of these nanocomposites in oncology .
Comparison with Similar Compounds
Key Observations :
- Gold selenate differs from alkali metal selenates (e.g., Na₂SeO₄) due to Au³⁺'s high charge density, which stabilizes the selenate anion in a 2:3 stoichiometric ratio .
- Unlike ammonium selenate, this compound lacks biological relevance, as ammonium selenate is utilized in niche agricultural and industrial applications .
- Sodium selenite (Se⁴⁺) contrasts with selenates (Se⁶⁺) in redox behavior and bioavailability .
Comparative Analysis of Chemical Properties
Table 2: Chemical Properties of Selenates
Key Observations :
- This compound’s low solubility (predicted) contrasts with the high solubility of sodium selenate, a trait critical for agricultural applications .
- Selenates generally act as oxidizing agents. Sodium selenate is reduced to selenite or elemental selenium in biological and environmental systems, while this compound’s redox behavior remains unstudied .
- In acidic conditions, selenates form hydrogen selenate ions (HSeO₄⁻), though this compound may decompose due to Au³⁺'s instability in low pH .
Key Observations :
- Sodium selenate is efficiently absorbed by plants via sulfate transporters and metabolized into organic selenium compounds, enhancing antioxidant activity .
- In rats, selenate and selenite exhibit similar bioavailability, but selenate’s oxidative nature may influence its chemosensitizing effects in cancer cells .
Key Observations :
Preparation Methods
Historical Synthesis Methods
The earliest documented synthesis of gold selenates dates to Mitscherlich’s work in the 19th century, where elemental gold was dissolved directly in concentrated selenic acid (H₂SeO₄) under prolonged heating . This method, though pioneering, faced reproducibility challenges due to gold’s inherent resistance to oxidation. Lenher later isolated Au₂(SeO₄)₃ crystals, noting their instability under light and heat . Coldwell and Eddy optimized this approach by using 87–98% selenic acid at 154°C, achieving dissolution within 13 hours to 13 days, followed by crystallization upon dilution . These early methods established the foundational role of selenic acid in gold selenate synthesis but highlighted the need for controlled conditions to prevent decomposition.
Direct Reaction with Selenic Acid
The reaction between elemental gold and selenic acid remains a cornerstone method. Donova and Šiftar demonstrated that dissolving Au₂O₃·5.2H₂O in H₂SeO₄ yields HAu(SeO₄)₂, which can be further neutralized with alkali metal hydroxides (KOH, RbOH, CsOH) to produce MAu(SeO₄)₂ (M = K, Rb, Cs) . Key steps include:
-
Precursor Preparation : Au₂O₃·5.2H₂O is synthesized by hydrolyzing AuCl₃ in alkaline media.
-
Acid Dissolution : The oxide is dissolved in concentrated H₂SeO₄ at 80–100°C.
-
Neutralization : Alkali hydroxides are added stoichiometrically to precipitate double selenates.
Thermogravimetric analysis confirmed the stability of these compounds up to 300°C, beyond which decomposition to Au⁰ and SeO₂ occurs .
Hydrothermal and Autoclave Techniques
High-pressure hydrothermal methods enable the synthesis of complex selenate-selenite hybrids. By reacting elemental gold with H₂SeO₄ in Teflon-lined autoclaves at 150–200°C, orange-yellow crystals of Au₂(SeO₃)₂(SeO₄) are obtained . This noncentrosymmetric compound features:
-
Coordination Geometry : Square-planar Au³⁺ centers bonded to four SeO₃²⁻ groups.
-
Structural Linkages : SeO₄²⁻ bridges connecting puckered Au-SeO₃ layers .
The reaction’s success hinges on maintaining a sealed environment to prevent selenic acid decomposition. Post-synthesis, the product is characterized via single-crystal X-ray diffraction and Raman spectroscopy, revealing distinct vibrational modes for selenite (ν = 750–800 cm⁻¹) and selenate (ν = 900–950 cm⁻¹) .
Use of Gold Oxide Precursors
Gold(III) oxide hydrate (Au₂O₃·xH₂O) serves as a versatile precursor. When reacted with H₂SeO₄, it forms hydrated this compound species, which are subsequently dehydrated under vacuum . For example:
This method avoids the need for elemental gold, simplifying reproducibility. Neutralization with CsOH yields CsAu(SeO₄)₂, which exhibits higher thermal stability (decomposition onset at 320°C) compared to potassium analogs .
Oxidation-Reduction Approaches
Indirect methods leverage redox reactions to generate selenate ions in situ. A patent by Coldwell and Eddy describes oxidizing metallic selenium with hydrogen peroxide (H₂O₂) to form H₂SeO₄, which then reacts with gold under reflux . Key parameters include:
-
H₂O₂ Concentration : 30–50 wt% to ensure complete Se → SeO₄²⁻ oxidation.
-
Temperature Control : 90–100°C to prevent H₂O₂ decomposition.
-
pH Adjustment : Neutralization to pH 0.5–5 using KOH post-oxidation .
While originally designed for alkali selenates, this approach is adaptable to gold by substituting alkali hydroxides with Au₂O₃. Challenges include gold’s slower reaction kinetics, necessitating extended heating periods.
Characterization and Thermal Decomposition
Gold selenates are validated through a suite of analytical techniques:
Thermal decomposition pathways vary by composition:
Q & A
Q. What experimental methodologies are recommended for synthesizing gold selenate with high purity?
this compound synthesis typically involves controlled redox reactions between gold precursors (e.g., HAuCl₄) and selenate salts under acidic conditions. Key steps include:
- Precursor selection : Use sodium selenate (Na₂SeO₄) or selenic acid (H₂SeO₄) as selenium sources, paired with gold(III) chloride .
- pH control : Maintain pH < 3 to stabilize selenate ions and prevent hydrolysis of gold species .
- Characterization : Validate purity via X-ray diffraction (XRD) for crystallinity and inductively coupled plasma mass spectrometry (ICP-MS) for elemental composition .
Q. How can researchers distinguish this compound from other gold-selenium compounds (e.g., selenites or selenides) during characterization?
Use a combination of spectroscopic and thermal techniques:
- XRD : Compare lattice parameters (e.g., this compound’s unique d-spacing vs. selenides’ cubic structures) .
- Raman spectroscopy : Identify Se-O vibrational modes (~800–900 cm⁻¹ for selenate vs. ~700 cm⁻¹ for selenite) .
- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures; selenates typically degrade at higher temperatures (>400°C) than selenites .
Q. What are the primary challenges in stabilizing this compound in aqueous solutions for experimental studies?
this compound is prone to hydrolysis and redox instability. Mitigation strategies include:
- Low-temperature storage : Maintain solutions at 4°C to slow decomposition .
- Chelating agents : Add EDTA to sequester competing metal ions that catalyze degradation .
- Anaerobic conditions : Use nitrogen-purged environments to prevent oxidation of selenate to selenite .
Advanced Research Questions
Q. How do co-existing oxyanions (e.g., silicate, sulfate) influence the reactivity and migration behavior of this compound in geological or environmental systems?
Competitive adsorption and ion-exchange processes dominate:
- Bentonite clay studies : Selenate exhibits lower adsorption affinity compared to silicate, leading to faster migration in bentonite matrices. Use batch sorption experiments with varying ion concentrations to quantify selectivity coefficients .
- Electrochemical interference : Sulfate ions compete for reduction sites in electrochemical treatments, reducing selenate removal efficiency. Optimize electrode potentials to favor selenate reduction over sulfate .
Q. What experimental designs address discrepancies in reported selenate reduction pathways (e.g., microbial vs. electrochemical methods)?
Contradictions arise from differing reduction mechanisms:
- Microbial reduction : Herbaspirillum spp. reduce selenate (Se⁶⁺) to elemental selenium (Se⁰) via cytoplasmic enzymes, validated via SDS-PAGE and enzyme activity assays .
- Electrochemical reduction : Requires acidic media (pH 2–3) and catalysts (e.g., Fe²⁺) to reduce selenate to selenite (Se⁴⁺), followed by precipitation with iron hydroxides. Monitor redox potentials in situ to track intermediate species .
- Resolution approach : Use isotopic labeling (⁷⁷Se) to trace pathway-specific intermediates in dual-system experiments .
Q. How can researchers optimize this compound’s role in photocatalytic applications, given its sensitivity to light-induced decomposition?
Key considerations include:
- Bandgap engineering : Dope this compound with transition metals (e.g., Fe³⁺) to modify its electronic structure and enhance stability under UV-Vis light .
- Protective coatings : Encapsulate nanoparticles in silica or polymers to limit photoreduction. Characterize coatings via TEM and XPS .
- Activity assays : Compare hydrogen evolution rates under controlled light spectra to quantify photocatalytic efficiency .
Data Analysis & Contradiction Resolution
Q. How should researchers reconcile conflicting data on selenium speciation in plant systems treated with this compound?
Discrepancies often stem from plant metabolism stages:
- Metabolization rate : Mature Zea mays shows higher selenate-to-selenite conversion than seedlings, linked to upregulated reductase enzymes. Use HPLC-ICP-MS to quantify species-specific accumulation .
- Localization : Synchrotron X-ray fluorescence (SXRF) mapping can distinguish selenate (root vacuoles) vs. selenite (xylem transport) .
Q. What statistical approaches are recommended for analyzing selenate treatment efficacy in multi-variable agricultural experiments?
Adopt a randomized block design with replication:
- Example : Seven treatments (control, selenate/selenite at 0.2–0.8 mg/L) with five replicates each. Use ANOVA to compare biomass and selenium uptake, followed by Tukey’s HSD for post hoc analysis .
- Data normalization : Express selenium content as μg/g dry weight to control for plant size variability .
Emerging Research Directions
Q. What novel analytical techniques are advancing the study of this compound’s interactions with biomolecules?
Q. How can computational models predict this compound’s environmental fate under varying redox conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
